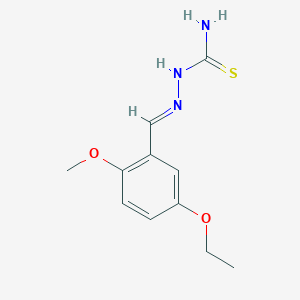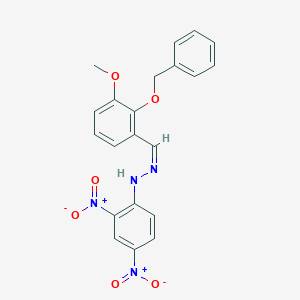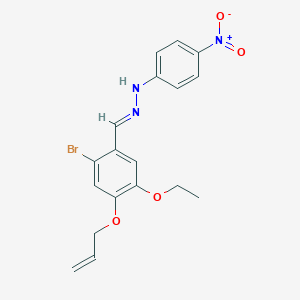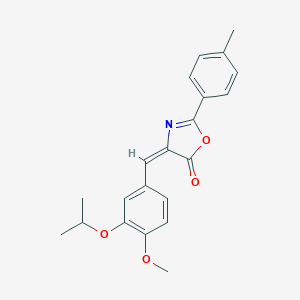![molecular formula C19H23N3O6S B450040 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B450040.png)
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C20H23N3O5. This compound is known for its unique structure, which includes a benzenesulfonamide group, a hydrazino group, and a trimethoxybenzylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Benzenesulfonamide: The hydrazone intermediate is then coupled with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
科学的研究の応用
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trimethoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating various biological processes .
類似化合物との比較
Similar Compounds
- 4-methyl-N-(2-oxo-2-phenylethyl)-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
Uniqueness
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzylidene moiety, in particular, sets it apart from other similar compounds, potentially enhancing its biological activity and specificity .
特性
分子式 |
C19H23N3O6S |
|---|---|
分子量 |
421.5g/mol |
IUPAC名 |
2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23N3O6S/c1-13-5-7-15(8-6-13)29(24,25)21-12-18(23)22-20-11-14-9-16(26-2)19(28-4)17(10-14)27-3/h5-11,21H,12H2,1-4H3,(H,22,23)/b20-11+ |
InChIキー |
DIWDDRYIYCMDLV-RGVLZGJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
溶解性 |
47.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B449959.png)

![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
![4-[2-(3-Iodo-4-isopropoxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B449963.png)


![N-(4-methylphenyl)-2-oxo-2-[2-(1-phenylethylidene)hydrazino]acetamide](/img/structure/B449971.png)

![3-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B449973.png)
![4-[(2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B449975.png)
![Methyl 2-({4-[(3-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B449980.png)
![4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B449982.png)
![Methyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B449983.png)
